molecular formula C4H8O<br>(CH2)3CH2O<br>C4H8O B095107 Tetrahydrofuran CAS No. 109-99-9

Tetrahydrofuran

Cat. No.: B095107
CAS No.: 109-99-9
M. Wt: 72.11 g/mol
InChI Key: WYURNTSHIVDZCO-UHFFFAOYSA-N
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Description

Tetrahydrofuran, also known as oxolane, is an organic compound with the chemical formula C₄H₈O. It is classified as a heterocyclic compound, specifically a cyclic ether. This compound is a colorless, water-miscible liquid with a low viscosity and an ether-like odor. It is primarily used as a precursor to polymers and as a versatile solvent in various chemical reactions .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Properties of THF

  • Molecular Formula : C₄H₈O
  • Boiling Point : 66 °C
  • Polarity : Moderate polar aprotic solvent
  • Appearance : Colorless, volatile liquid with an ether-like odor

These properties make THF an ideal solvent for many chemical reactions and processes.

Solvent in Organic Synthesis

THF is widely used as a solvent in organic synthesis due to its ability to dissolve a variety of compounds. It is particularly effective in reactions involving organometallic reagents, such as Grignard and organolithium compounds, where strong coordination is beneficial .

Polymer Industry

THF plays a crucial role in the polymer industry:

  • Polyvinyl Chloride (PVC) : THF is used as a solvent for PVC production and processing. It facilitates the dissolution of PVC for applications like adhesives and coatings .
  • Poly(tetramethylene ether) Glycol (PTMEG) : In the presence of strong acids, THF polymerizes to form PTMEG, which is essential for producing elastomeric polyurethane fibers such as Spandex and Lycra .

Pharmaceutical Applications

THF serves as a reaction medium in pharmaceutical synthesis, including:

  • Production of drugs like carbetapentane and rifamycin.
  • Synthesis of hormone medications .

Case Study 1: Ternary Separation Process

A study investigated the ternary separation of THF, ethanol, and water using reactive and extractive distillation. The findings highlighted the efficiency of THF in separating azeotropic mixtures, showcasing its importance in chemical engineering processes .

Case Study 2: Flow Chemistry Application

Research conducted by Heejin Kim et al. demonstrated a novel method for functionalizing the α-C–H position of THF using flow chemistry. This method improved reaction yields and minimized degradation, emphasizing THF's role in advanced synthetic methodologies .

Summary of Applications

Application AreaSpecific Uses
Organic SynthesisSolvent for Grignard and organolithium reactions
Polymer IndustrySolvent for PVC; precursor for PTMEG
Pharmaceutical IndustrySynthesis of various drugs
CoatingsUsed in varnishes and surface coatings
Cleaning AgentsIndustrial cleaning applications

Comparison with Similar Compounds

    Furan: A heterocyclic compound with a similar structure but without the saturated ring.

    Pyrrolidine: Another heterocyclic compound with a nitrogen atom in the ring instead of oxygen.

    Dioxane: A cyclic ether with two oxygen atoms in the ring.

Uniqueness of Tetrahydrofuran:

This compound’s unique properties and versatility make it an invaluable compound in both research and industrial applications.

Biological Activity

Tetrahydrofuran (THF) is a cyclic ether widely used as a solvent in various industrial applications. Its biological activity has garnered attention due to its effects on enzymatic reactions, potential toxicity, and its role in natural products with medicinal properties. This article explores the biological activity of THF, highlighting its interactions with biological systems, toxicological data, and its presence in bioactive compounds.

Toxicological Profile

THF has been characterized as a weak toxin with varying acute toxicity levels depending on the route of exposure. The approximate lethal doses (LD50) for THF are as follows:

Route of ExposureLD50 (g/kg)LD50 (mg/L)LD50 (mg/kg)
Oral2-38-20800
Inhalation---
Intravenous---

The primary signs of THF intoxication include narcosis and hepatocellular dysfunction , which can occur at doses around half the lethal dose . Additionally, THF is known to inhibit several enzymatic reactions, particularly those involving cytochrome P450 enzymes, which play a crucial role in drug metabolism. At concentrations of 10 to 100 mM, THF inhibits these enzymes, potentially enhancing the toxicity of co-administered compounds .

Enzymatic Interactions and Microbial Effects

Recent studies have shown that THF affects microbial diversity and enzymatic activity in activated sludge systems. A study highlighted that THF exposure led to significant alterations in microbial populations and reduced enzymatic functions within these systems . This suggests that THF not only impacts higher organisms but also influences microbial ecosystems.

Natural Products Containing this compound

THF motifs are prevalent in various bioactive natural products. These compounds have been isolated from marine organisms and exhibit promising biological activities:

  • Mutafurans : Isolated from marine sponges, these compounds show significant acetylcholinesterase inhibitory activity (IC50 = 0.64 μM), indicating potential as therapeutic agents against neurodegenerative diseases .
  • Heronapyrrols : Featuring a bis-tetrahydrofuran core, these compounds demonstrate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus (IC50 = 1.8 μM) .
  • Aspericacids : Isolated from sponge-associated fungi, these exhibit moderate antifungal activity against Candida albicans (MIC = 50 μg/mL) .

Case Studies and Research Findings

A comprehensive review of this compound-containing natural products reveals their diverse biological activities. For instance:

  • Darwinolide , a diterpene from Antarctic sponges, shows selective activity against biofilms of methicillin-resistant Staphylococcus aureus, with an IC50 of 33.2 μM for biofilm phases .
  • Thyrsenol derivatives demonstrate significant cytotoxicity against murine lymphoid neoplasm P-388 cells, suggesting their potential in cancer therapy .

These findings underscore the importance of THF motifs in developing new therapeutic agents.

Q & A

Basic Research Questions

Q. How can researchers experimentally determine the vapor-liquid equilibrium (VLE) behavior of THF in binary systems, and which thermodynamic models are most reliable for data correlation?

  • Methodological Answer : VLE data for THF-containing systems (e.g., THF-cyclopentane) are typically measured using an equilibrium still at controlled pressures (e.g., 101.3 kPa). The Herington method validates thermodynamic consistency, while activity-coefficient models like Wilson and Van Laar show superior accuracy in correlating experimental data, with average deviations <0.24 K for boiling points and <0.004 for vapor-phase composition .

Q. What analytical techniques are recommended for assessing THF purity and detecting residual solvents in laboratory settings?

  • Methodological Answer : Gas chromatography (GC) with headspace solid-phase microextraction (HS-SPME) is widely used, particularly with columns like Supel-Q PLOT. For trace analysis, coupling GC with mass spectrometry (GC-MS) enhances sensitivity. Stabilizers (e.g., BHT) in commercial THF must be accounted for during method validation .

Q. How can researchers validate thermodynamic property data (e.g., enthalpy, density) for THF using authoritative databases?

  • Methodological Answer : The NIST Chemistry WebBook provides critically evaluated data, including Antoine equation parameters for vapor pressure and temperature-dependent density. Cross-referencing experimental results with NIST’s standards ensures accuracy, particularly for phase behavior and heat capacity studies .

Advanced Research Questions

Q. What computational methods are employed to determine the thermochemical properties (e.g., heats of formation) of THF and its radicals?

  • Methodological Answer : High-level coupled-cluster theory (e.g., CCSD(T)) with large basis sets (e.g., cc-pVQZ) and corrections for core/valence, spin-orbit, and relativistic effects achieves <1% deviation from experimental heats of formation. Software like Gaussian or ORCA is used for ab initio calculations .

Q. How are THF’s reaction pathways in combustion environments resolved, and what experimental techniques map its intermediate species?

  • Methodological Answer : Photoionization molecular-beam mass spectrometry (PI-MBMS) with synchrotron radiation identifies intermediates (e.g., C4H6O2) by comparing experimental photoionization efficiency curves with simulated Franck-Condon factors. Electron-ionization MBMS supplements this with high mass resolution .

Q. What hybrid modeling approaches improve predictions of THF’s transport properties (e.g., viscosity) across fluid phases?

  • Methodological Answer : A predictive-correlative model integrating experimental data (liquid/gas phases) and extrapolation via corresponding-states theory accurately calculates viscosity and thermal conductivity. This approach is validated against NIST-referenced datasets .

Q. How do catalytic synthesis parameters (e.g., Cu/ZnO ratios) influence THF yield from maleic anhydride?

  • Methodological Answer : Optimal THF synthesis in slurry reactors requires bifunctional catalysts (e.g., Cu–ZnO–ZrO2/H-Y) with a 50:45 Cu/ZnO ratio, achieving 100% maleic anhydride conversion and 46% THF selectivity at 50 bar and 493 K. Kinetic studies guide reactor design and residence time optimization .

Q. How can discrepancies in toxicological data for THF (e.g., hepatotoxicity thresholds) be reconciled across studies?

  • Methodological Answer : Meta-analyses of rodent studies must adjust for exposure duration, metabolic differences, and co-solvent effects. Benchmark dose (BMD) modeling, as applied in EPA assessments, standardizes risk estimates by harmonizing endpoints like liver enzyme elevation .

Q. Data Contradiction and Validation

Q. Why do structural parameters (e.g., bond lengths) of THF derived from VUV spectroscopy and ab initio calculations sometimes diverge?

  • Methodological Answer : Discrepancies arise from approximations in computational methods (e.g., neglecting anharmonic vibrations) or experimental resolution limits. Hybrid approaches, combining high-level theory (MP2/cc-pVTZ) with empirical corrections, reduce deviations to <0.01 Å for bond lengths .

Q. Which activity-coefficient models resolve contradictions in phase behavior predictions for THF-containing mixtures?

  • Methodological Answer : While the Margules model fails for highly non-ideal systems, Wilson and Van Laar models better capture THF’s azeotropic behavior due to their temperature-dependent parameters. Multi-parameter equations of state (e.g., GERG-2008) extend accuracy to multicomponent systems .

Properties

IUPAC Name

oxolane
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InChI

InChI=1S/C4H8O/c1-2-4-5-3-1/h1-4H2
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InChI Key

WYURNTSHIVDZCO-UHFFFAOYSA-N
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Canonical SMILES

C1CCOC1
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Molecular Formula

C4H8O, Array
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Related CAS

24979-97-3
Record name Poly(tetrahydrofuran)
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DSSTOX Substance ID

DTXSID1021328
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Molecular Weight

72.11 g/mol
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Physical Description

Tetrahydrofuran appears as a clear colorless liquid with an ethereal odor. Less dense than water. Flash point 6 °F. Vapors are heavier than air., Liquid, Colorless liquid with an ether-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with an ether-like odor.
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Boiling Point

151 °F at 760 mmHg (NTP, 1992), 65 °C, 65.00 °C. @ 760.00 mm Hg, 66 °C, 151 °F
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Flash Point

6 °F (NTP, 1992), -14 °C, 6 °F (closed cup); -4 °F (open cup), -14.5 °C (closed cup), -14.5 °C c.c., 6 °F
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Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Miscible with alcohols, ketones, esters, hydrocarbons, and ethers., Very soluble in acetone, benzene, ether, ethanol, and chloroform, 30% IN WATER AT 25 °C, Miscible in water at 25 °C, 1000.0 mg/mL, Solubility in water: freely soluble, Miscible
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Density

0.888 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8833 g/cu cm at 25 °C, Saturated liquid density: 55.230 lb/cu ft; saturated vapor pressure: 2.913 lb/sq in; saturated vapor density: 0.03660 lb/cu ft (all at 75 °F), Relative density (water = 1): 0.89, 0.89
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Vapor Density

2.5 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.5 (Air = 1), Relative vapor density (air = 1): 2.5, 2.5
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Vapor Pressure

114 mmHg at 59 °F ; 145 mmHg at 68 °F (NTP, 1992), 162.0 [mmHg], Vapor pressure = 0.06 atm at 0 °C, 0.11 atm at 10 °C, 0.173 atm at 20 °C, 0.26 atm at 30 °C, 1.62X10+2 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 19.3, 132 mmHg
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Impurities

Peroxide (as hydrogen peroxide): 0.015%, water: 0.02%
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Color/Form

Colorless, mobile liquid, Water-white liquid, Colorless liquid

CAS No.

109-99-9, 24979-97-3
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Melting Point

-163.3 °F (NTP, 1992), -108.44 °C, -108.3 °C, -108.5 °C, -163.3 °F, -163 °F
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Retrosynthesis Analysis

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